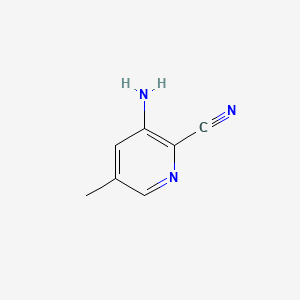
3-Amino-5-methylpyridine-2-carbonitrile
Cat. No. B581170
Key on ui cas rn:
1001635-30-8
M. Wt: 133.154
InChI Key: KTVNTMJPGTZBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08546408B2
Procedure details


To acetic acid (300 mL) in a 3-neck 2 liter round bottom flask equipped with mechanical stirrer and a thermometer was added Fe powder (99.6 g, 1.78 mol) with stirring at 60° C. 2-Cyano-5-methyl-3-nitropyridine (97 g, 0.59 mol) was dissolved in acetic acid (400 mL) with gentle warming and added to the above reaction mixture drop wise with efficient stirring so that the reaction temperature kept below 80° C. over 3.5 hours. The reaction mixture was further stirred for an addition 30 min, cooled, diluted with EtOAc (750 mL), filtered through celite and washed with EtOAc (1×500 mL, 3×250 mL). Combined EtOAc layers were evaporated to dryness to obtain dark brown solid which was neutralized with saturated NaHCO3 solution (850 mL), after addition of water (250 mL) to obtain homogeneous, this aqueous layer was extracted with EtOAc (1×750 mL, 2×500 mL). Combined EtOAc layers were filtered through small pad of silica gel (sand-SiO2-sand in sintered funnel), dried (Na2SO4) and evaporated to obtain 3-amino-2-cyano-5-methylpyridine (60 g) as yellow solid in 76% yield including ˜10% corresponding amide.







Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][C:6]([CH3:12])=[CH:5][N:4]=1)#[N:2].C([O-])(O)=O.[Na+].O>C(O)(=O)C.CCOC(C)=O.[Fe]>[NH2:9][C:8]1[C:3]([C:1]#[N:2])=[N:4][CH:5]=[C:6]([CH3:12])[CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
97 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=NC=C(C=C1[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
850 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
99.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Step Six
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with gentle warming
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the above reaction mixture drop wise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with efficient stirring so that the reaction temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was further stirred for an addition 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc (1×500 mL, 3×250 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Combined EtOAc layers were evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain dark brown solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain homogeneous
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
this aqueous layer was extracted with EtOAc (1×750 mL, 2×500 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Combined EtOAc layers were filtered through small pad of silica gel (sand-SiO2-sand in sintered funnel)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=NC=C(C1)C)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 60 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
